10‑Fold Greater Affinity than First‑Generation Caloxin 2a1
Caloxin 1b1 exhibits a Kᵢ of 46 ± 5 µM for PMCA4 in leaky erythrocyte ghosts, representing a 10‑fold improvement in potency over the first‑generation caloxin 2a1 (Kᵢ = 529 µM) [1][2].
| Evidence Dimension | Inhibitory affinity (Kᵢ) for PMCA4 |
|---|---|
| Target Compound Data | Kᵢ = 46 ± 5 µM |
| Comparator Or Baseline | Caloxin 2a1: Kᵢ = 529 µM |
| Quantified Difference | 10‑fold higher affinity |
| Conditions | Ca²⁺‑Mg²⁺‑ATPase assay in leaky human erythrocyte ghosts (primarily PMCA4) |
Why This Matters
This 10‑fold potency gain enables effective PMCA4 inhibition at concentrations that are 10‑fold lower than those required for caloxin 2a1, reducing off‑target risks and improving experimental resolution.
- [1] Pande J, Mallhi KK, Sawh A, Szewczyk MM, Simpson F, Grover AK. Aortic smooth muscle and endothelial plasma membrane Ca2+ pump isoforms are inhibited differently by the extracellular inhibitor caloxin 1b1. Am J Physiol Cell Physiol. 2006;290(5):C1341-C1349. doi:10.1152/ajpcell.00573.2005 View Source
- [2] Chaudhary J, Walia M, Matharu J, Escher E, Grover AK. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology. Pflügers Arch. 2008;456(2):377‑387. View Source
